![molecular formula C12H14O3 B12004713 {2-[(2E)-2-butenyl]phenoxy}acetic acid CAS No. 6626-26-2](/img/structure/B12004713.png)
{2-[(2E)-2-butenyl]phenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(2E)-2-butenyl]phenoxy}acetic acid: is an organic compound with the molecular formula C12H14O3 It is a derivative of phenoxyacetic acid, characterized by the presence of a butenyl group attached to the phenoxy ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of {2-[(2E)-2-butenyl]phenoxy}acetic acid typically involves the reaction of phenoxyacetic acid with butenyl halides under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxy group attacks the butenyl halide, resulting in the formation of the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and the reaction is often carried out in an organic solvent such as dichloromethane or ethanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: {2-[(2E)-2-butenyl]phenoxy}acetic acid can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group in this compound can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro derivatives.
Applications De Recherche Scientifique
Chemistry: {2-[(2E)-2-butenyl]phenoxy}acetic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and is utilized in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It is investigated for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. It is evaluated for its activity against various diseases and conditions, including its potential as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of {2-[(2E)-2-butenyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation. The exact molecular targets and pathways vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Phenoxyacetic acid: A simpler analog without the butenyl group, used as a precursor in organic synthesis.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxyacetic acid backbone but with chlorine substituents.
MCPA (4-chloro-2-methylphenoxyacetic acid): Another herbicide with a similar structure, used for weed control.
Uniqueness: {2-[(2E)-2-butenyl]phenoxy}acetic acid is unique due to the presence of the butenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and provides opportunities for the development of novel applications in various fields.
Propriétés
Numéro CAS |
6626-26-2 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2-[2-[(E)-but-2-enyl]phenoxy]acetic acid |
InChI |
InChI=1S/C12H14O3/c1-2-3-6-10-7-4-5-8-11(10)15-9-12(13)14/h2-5,7-8H,6,9H2,1H3,(H,13,14)/b3-2+ |
Clé InChI |
JDCFRBIRNNBTQT-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/CC1=CC=CC=C1OCC(=O)O |
SMILES canonique |
CC=CCC1=CC=CC=C1OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


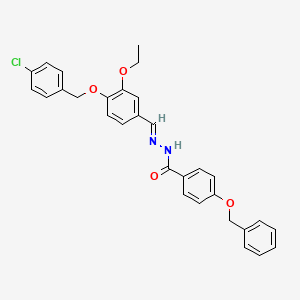
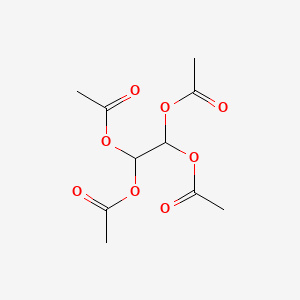
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12004643.png)
![3-(4-fluorophenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12004660.png)
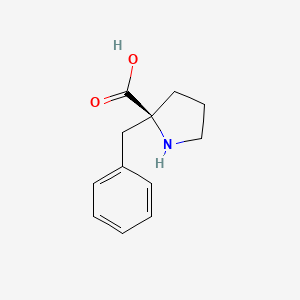

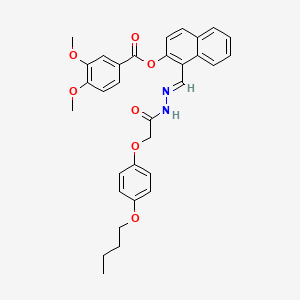
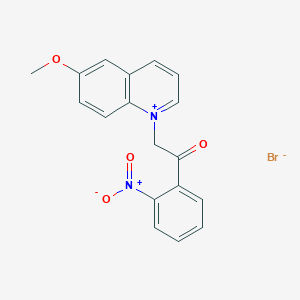
![1-(3-Chloroanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12004688.png)

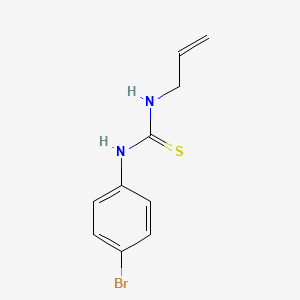
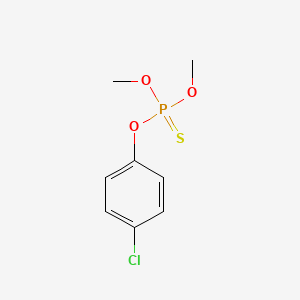
![5-[4-(benzyloxy)phenyl]-4-(4-butoxybenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12004721.png)

